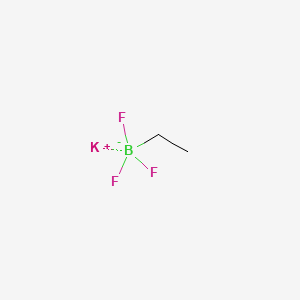

Potassium ethyltrifluoroborate

描述

Overview of Organoboron Reagents in Chemical Transformations

Organoboron compounds, which feature a carbon-boron bond, have been instrumental in the advancement of organic synthesis for over a century. scispace.com Their unique properties and reactivity have led to the development of powerful chemical reactions that are now fundamental in both academic and industrial research. scispace.comresearchgate.net

Historical Context of Boronic Acids and Boronate Esters in Cross-Coupling

The journey of organoboron reagents in mainstream synthetic chemistry began with the discovery of hydroboration, a reaction that allows for the convenient preparation of organoboranes. thieme.de However, it was the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, that truly highlighted the synthetic potential of boronic acids and their ester derivatives. numberanalytics.comnih.govorganic-chemistry.org This reaction, first reported in 1979, involves the coupling of an organoboron compound with an organic halide and has become one of the most important methods for forming carbon-carbon bonds. nih.govorganic-chemistry.org The low toxicity of boron-containing byproducts further enhances the appeal of this methodology. nih.gov

Evolution and Advantages of Organotrifluoroborates

Despite the success of boronic acids and esters, they are not without their limitations. For instance, they can be prone to decomposition through a process called protodeboronation. nih.gov This led to the development of potassium organotrifluoroborates, which offer several advantages. nih.govwhiterose.ac.uk These tetracoordinate boron salts are formed by reacting boronic acids with potassium hydrogen fluoride (B91410) (KHF2). wikipedia.org

Enhanced Stability and Ease of Handling

A primary advantage of potassium organotrifluoroborates, including potassium ethyltrifluoroborate, is their exceptional stability. nih.govresearchgate.netnih.gov They are typically crystalline solids that are stable in the presence of air and moisture, allowing them to be stored for extended periods without special precautions. nih.govnih.govacs.org This contrasts with many other organometallic reagents that require stringent handling conditions. Their solid nature also makes them easier to handle and measure compared to often oily boronate precursors. ualberta.ca

Applicability in Diverse Reaction Conditions

The robustness of potassium organotrifluoroborates allows them to be used in a variety of reaction conditions. sigmaaldrich.com They can participate in cross-coupling reactions under both aqueous and anhydrous conditions. nih.gov For instance, the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates with aryl halides is often carried out in a mixture of an organic solvent and water. acs.org Furthermore, they have been successfully employed in electrochemical reactions, highlighting their versatility. acs.orgnih.gov

Significance of this compound as a Versatile Synthon

This compound serves as a valuable building block, or "synthon," for introducing an ethyl group into a molecule. It has been successfully used in Suzuki-Miyaura cross-coupling reactions with various partners, including alkenyl bromides and aryl chlorides. nih.govsigmaaldrich.com Its utility is further demonstrated in late-stage functionalization, a strategy used to modify complex molecules at a late stage of a synthesis, which is particularly valuable in drug discovery. acs.orgnih.gov The ability to use this compound in these demanding applications underscores its importance as a reliable and versatile tool in the modern synthetic chemist's arsenal.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅BF₃K nih.gov |

| Molecular Weight | 135.97 g/mol nih.gov |

| Appearance | White to almost white powder/crystal tcichemicals.com |

| Melting Point | 80-84 °C sigmaaldrich.com |

| CAS Number | 44248-07-9 nih.gov |

Role in Carbon-Carbon Bond Formation

The primary role of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org This reaction is a powerful method for constructing carbon-carbon bonds, which are fundamental to the assembly of complex organic molecules.

This compound and other alkyltrifluoroborates have been successfully coupled with a wide array of electrophilic partners, including aryl and alkenyl triflates, as well as aryl and heteroaryl halides. acs.orgacs.orgnih.govnih.gov These reactions typically employ a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, in the presence of a base like cesium carbonate (Cs2CO3) and an aqueous solvent system, often a mixture of tetrahydrofuran (B95107) (THF) and water. acs.orgresearchgate.netacs.org The inclusion of water is often essential for the reaction to proceed efficiently. acs.org

A key advantage of using potassium alkyltrifluoroborates is their tolerance of a wide variety of functional groups on both the trifluoroborate and the electrophilic coupling partner. acs.orgnih.gov This broad functional group compatibility allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds in molecules that might not be stable under the conditions required for other coupling methods. For instance, the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates has been shown to be effective with various substituted aryl and alkenyl bromides, affording the desired products in good yields. nih.gov

The general reaction conditions for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates are summarized in the table below.

| Catalyst | Base | Solvent System | Electrophilic Partner | Product |

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | Aryl/Alkenyl Triflates | Alkylated Arenes/Alkenes |

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Toluene (B28343)/H2O | Alkenyl Bromides | Alkylated Alkenes |

| Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | Heteroaryl Halides | Alkylated Heteroarenes |

Contribution to Synthetic Pathway Development

The stability and reactivity of this compound and its congeners have had a notable impact on the development of synthetic pathways for complex and biologically significant molecules. Their use can simplify synthetic routes and allow for the introduction of alkyl groups at later stages of a synthesis, a strategy known as late-stage functionalization, which is highly valuable in medicinal chemistry. sigmaaldrich.comlookchem.com

The utility of potassium alkyltrifluoroborates in the synthesis of natural products has been demonstrated. For example, a key step in the total synthesis of (±)-17S-dihydroaustalide K involved a Suzuki-Miyaura cross-coupling reaction with potassium methyltrifluoroborate to construct a sterically hindered hexa-substituted arene. researchgate.net While this example uses a methyltrifluoroborate, it highlights the potential of this class of reagents, including this compound, in the efficient assembly of complex natural product scaffolds.

In the realm of pharmaceutical synthesis, the development of robust and general methods for C-C bond formation is critical. The synthesis of the pharmaceutical agent cobimetinib, an azetidine-containing compound, has been achieved using a stereoselective synthesis that relies on chiral secondary trifluoroborates. researchgate.net Furthermore, substituted arylethylamines, which are important structural motifs in many pharmaceuticals, can be synthesized via palladium-catalyzed coupling reactions involving aminomethyltrifluoroborate salts. researchgate.net These examples underscore the contribution of organotrifluoroborates to the development of efficient synthetic routes to valuable compounds.

The development of one-pot sequential Suzuki-Miyaura cross-coupling reactions further illustrates the impact of these reagents on synthetic strategy. For instance, 1,1-dibromoalkenes can be sequentially reacted with an alkenyltrifluoroborate and then an alkyltrifluoroborate, such as this compound, in a single reaction vessel to produce trisubstituted conjugated dienes with high stereoselectivity and in excellent yields. nih.gov This one-pot procedure is operationally simple due to the air-stable nature of the organotrifluoroborate reagents. nih.gov

属性

IUPAC Name |

potassium;ethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIPADVFWNGSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635436 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44248-07-9, 882871-21-8 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium ethyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Ethyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Ethyltrifluoroborate and Derivatives

General Strategies for Organotrifluoroborate Synthesis

Several robust and general methods have been established for the synthesis of potassium organotrifluoroborates. These strategies typically involve the formation of a carbon-boron bond followed by conversion to the trifluoroborate salt.

The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid or boronate ester with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgbldpharm.comwikipedia.org This conversion is typically rapid and high-yielding. The reaction involves the displacement of the hydroxyl or alkoxy groups on the boron atom by fluoride ions, forming the stable tetracoordinate trifluoroborate anion. nih.govorgsyn.org

The process is generally carried out in a solvent such as methanol (B129727) or a mixture of methanol and water. orgsyn.orgchem-station.com The potassium organotrifluoroborate salt often precipitates from the reaction mixture as a crystalline solid, which can be easily purified by recrystallization. chem-station.compitt.edu This method's popularity stems from the commercial availability of a wide array of boronic acids and the inexpensiveness of KHF₂. pitt.edunih.gov

Organotrifluoroborates can be synthesized via transmetalation, a process involving the reaction of a more electropositive organometallic compound with a boron-containing electrophile. bldpharm.comnih.gov This is a powerful method for creating carbon-boron bonds, especially when the corresponding organohalide is readily available.

The process typically begins with the formation of an organolithium or Grignard (organomagnesium) reagent from an organic halide. bldpharm.comnih.gov This highly nucleophilic species is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.gov The resulting boronate ester intermediate is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the desired potassium organotrifluoroborate. bldpharm.comnih.gov This approach avoids the isolation of often unstable boronic acid intermediates. nih.gov

Hydroboration is a fundamental reaction in organoboron chemistry that allows for the synthesis of organoboranes from alkenes or alkynes. bldpharm.commasterorganicchemistry.com This process involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.com The resulting organoborane can then be converted into a potassium organotrifluoroborate.

The hydroboration reaction is typically carried out using borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), or other substituted boranes. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds with syn-stereospecificity, meaning the boron and hydrogen atoms add to the same face of the multiple bond. masterorganicchemistry.com For terminal alkenes and alkynes, the boron atom adds to the less substituted carbon, an outcome known as anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org Following the hydroboration step, the intermediate organoborane is treated with KHF₂ to furnish the stable potassium alkyl- or alkenyltrifluoroborate salt. bldpharm.comorganic-chemistry.org

Specific Synthetic Routes to Potassium Ethyltrifluoroborate

While the general methods described above can be applied to the synthesis of this compound, more specialized routes have been developed to access highly functionalized derivatives.

A notable strategy for creating functionalized ethyltrifluoroborates involves the alkylation of a pre-existing trifluoroborate salt that contains a reactive site. acs.orgnih.govnih.gov Research has demonstrated a high-yielding synthesis of potassium 2,2-dicyanoethyltrifluoroborate, which serves as a versatile starting material. nih.gov This compound can be prepared on a gram scale by reacting potassium iodomethyltrifluoroborate with malononitrile (B47326) that has been deprotonated with sodium hydride. nih.gov

The resulting 2,2-dicyanoethyltrifluoroborate possesses an acidic proton that can be removed by a base, generating a stabilized carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to introduce a wide range of functional groups, yielding di- and trisubstituted ethyltrifluoroborates in good to excellent yields. acs.orgnih.govnih.gov This approach highlights the stability of the trifluoroborate moiety to basic and nucleophilic conditions, which would be problematic for the corresponding boronic acids. acs.org

| Electrophile | Product | Yield (%) |

|---|---|---|

| CH₃I | Potassium 2,2-dicyanopropyltrifluoroborate | 95 |

| CH₃CH₂I | Potassium 2,2-dicyanobutyltrifluoroborate | 98 |

| Allyl Bromide | Potassium 2,2-dicyanopent-4-enyltrifluoroborate | 96 |

| Benzyl Bromide | Potassium 2,2-dicyano-3-phenylpropyltrifluoroborate | 98 |

Data synthesized from research findings describing the alkylation of dicyanoethyltrifluoroborate. acs.orgnih.gov

A powerful and complementary method for synthesizing functionalized organotrifluoroborates relies on nucleophilic substitution reactions where a halide attached to a trifluoroborate-containing molecule is displaced. nih.govorganic-chemistry.org This strategy has been effectively demonstrated with potassium bromo- and iodomethyltrifluoroborates. nih.gov These starting materials are prepared via the in situ reaction of n-butyllithium with dibromomethane (B42720) or diiodomethane (B129776) in the presence of a trialkyl borate, followed by treatment with KHF₂. nih.govorganic-chemistry.org

These halomethyltrifluoroborates serve as electrophilic precursors. They can react with a diverse range of nucleophiles, including organolithium reagents, Grignard reagents, amines, alkoxides, and stabilized carbanions, to produce novel, functionalized alkyltrifluoroborates in high yields. nih.gov While this specific method focuses on methyltrifluoroborate derivatives, the principle can be extended to synthesize functionalized ethyltrifluoroborates, for example, by using a 1-haloethyltrifluoroborate precursor. This approach significantly expands the scope of accessible organotrifluoroborates beyond what is available through hydroboration or from commercial boronic acids. nih.gov

| Nucleophile | Solvent/Conditions | Yield (%) |

|---|---|---|

| Phenyllithium | THF | 92 |

| n-Butylmagnesium chloride | THF | 85 |

| Piperidine | Neat, 80 °C | 98 |

| Sodium methoxide | Methanol | 83 |

| Sodium cyanide | DMF | 89 |

Data synthesized from research on nucleophilic substitution using halomethyltrifluoroborates. nih.gov

Nucleophilic Substitution Approaches

Alkylation of Dicyanoethyltrifluoroborate

The synthesis of highly functionalized ethyltrifluoroborates can be achieved through the alkylation of potassium 2,2-dicyanoethyltrifluoroborate. nih.govnih.gov This method takes advantage of the stability of the organotrifluoroborate moiety, which remains inert to many synthetic reagents, allowing for its incorporation early in a synthetic sequence. nih.gov

The process begins with the large-scale synthesis of the starting material, potassium 2,2-dicyanoethyltrifluoroborate, which is formed by reacting malononitrile with potassium iodomethyltrifluoroborate in the presence of a base like sodium hydride (NaH). nih.gov This precursor is then alkylated using various electrophiles. nih.govnih.gov The reaction typically involves deprotonation with a base followed by the addition of an alkylating agent, such as iodoethane, to yield di- and trisubstituted ethyltrifluoroborates. nih.govnih.gov

Table 1: Examples of Alkylation of Potassium 2,2-Dicyanoethyltrifluoroborate

| Electrophile | Product | Yield |

| Iodoethane | Potassium 2,2-Dicyanobutyltrifluoroborate | Good |

| Benzyl Bromide | Potassium 2,2-Dicyano-3-phenylpropyltrifluoroborate | Excellent |

| Allyl Bromide | Potassium 2,2-Dicyanopent-4-enyltrifluoroborate | Good |

This table is generated based on the types of reactions described in the sources. Yields are described qualitatively as "good to excellent" in the referenced literature. nih.gov

Copper-Catalyzed Borylation Methods

Copper-catalyzed reactions represent a powerful and efficient strategy for synthesizing organoboron compounds, including precursors to this compound derivatives. These methods are valued for their mild reaction conditions and broad functional group tolerance. acs.orgnih.gov

One prominent application is the copper(I)-catalyzed borylation of aldehydes, which, after a subsequent oxidation step, yields potassium acyltrifluoroborates (KATs). nih.gov Similarly, carboxylic acids can be converted into KATs. This is achieved by first forming a mixed anhydride (B1165640) from the carboxylic acid, which then undergoes a copper-catalyzed borylation with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). osti.govnih.gov The resulting intermediate is then treated with aqueous KHF2 to furnish the final product. osti.govnih.gov

Furthermore, copper catalysis facilitates the β-borylation of α,β-unsaturated carbonyl compounds, providing direct access to β-trifluoroborato compounds. organic-chemistry.org This method has also been adapted for the borylation of non-activated alkyl halides, which has been successfully applied to the synthesis of various alkoxyethyltrifluoroborates. acs.org

Decarboxylative Borylation Reactions

Decarboxylative borylation has emerged as a valuable technique for converting readily available aliphatic and aromatic carboxylic acids into boronic acids and their derivatives. organic-chemistry.orgnih.govprinceton.edu This transformation effectively replaces a carboxyl group with a boryl group, offering a novel synthetic pathway.

One approach involves the use of N-hydroxyphthalimide esters of alkyl carboxylic acids as redox-active esters. nih.gov In the presence of an inexpensive nickel catalyst, these substrates undergo decarboxylation and subsequent borylation to furnish a diverse array of boronate esters, which can then be converted to the corresponding potassium alkyltrifluoroborates. nih.gov This method is notable for its mild conditions and broad scope, accommodating primary, secondary, and tertiary carboxylic acids. nih.gov

Another strategy utilizes visible-light photoredox catalysis, allowing for the decarboxylative borylation of aliphatic acid derivatives under additive-free conditions to produce primary and secondary alkyl boronates. organic-chemistry.org For aromatic systems, a copper-catalyzed strategy has been developed that uses photoinduced ligand-to-metal charge transfer to convert (hetero)aryl acids into aryl radicals, which are then trapped by a diboron reagent. princeton.edu

Preparation of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound, such as those containing alkoxy and amino groups, expands the utility of these organoboron compounds in organic synthesis.

Synthesis of Alkoxyethyltrifluoroborates

Potassium alkoxyethyltrifluoroborates are valuable reagents for introducing the alkoxyethyl motif into aromatic and heteroaromatic systems. acs.orgnih.gov A robust method for their synthesis involves the copper-catalyzed borylation of non-activated alkyl halides. acs.org This reaction typically uses an inexpensive copper(I) source and a phosphine (B1218219) ligand. The use of polystyrene-supported triphenylphosphine (B44618) has been shown to improve the efficiency and yield of the process by simplifying the removal of byproducts. acs.org Following the borylation step, the addition of KHF2 to the reaction mixture directly yields the desired alkoxyethyltrifluoroborates. acs.org

This method provides a significant advantage over previous techniques that required harsh conditions or were limited in scope. acs.org The resulting alkoxyethyltrifluoroborates are stable and can be used in subsequent cross-coupling reactions. acs.orgnih.gov

Synthesis of Aminomethyltrifluoroborates

Potassium aminomethyltrifluoroborates are important building blocks for synthesizing molecules containing aminomethyl substructures, which are prevalent in biologically relevant compounds. acs.org A standardized, two-step process has been developed for the synthesis of Boc-protected secondary aminomethyltrifluoroborates. acs.orgnih.gov

The synthesis begins with the N-alkylation of a Boc-protected amine using iodomethylpinacolboronate. acs.org In the second step, the resulting pinacol (B44631) boronate is converted to the corresponding trifluoroborate salt by treatment with KHF2. acs.org This two-step procedure has been successfully applied to prepare a variety of Boc-protected secondary aminomethyltrifluoroborates in moderate to good yields. acs.org For certain substrates, such as those containing acid-sensitive groups like acetals, the addition of a mild base like potassium carbonate (K2CO3) prior to the addition of KHF2 is necessary to prevent decomposition and achieve the desired product. acs.org

Table 2: Synthesis of Boc-Protected Secondary Aminomethyltrifluoroborates

| Amine Substrate | Product Yield |

| Boc-NHMe | 72% |

| Boc-NHEt | 71% |

| Boc-NHBn | 78% |

| Boc-NH(allyl) | 68% |

| Boc-piperidine | 75% |

This table presents a selection of substrates and their corresponding yields for the formation of the pinacol boronate intermediate as described in the supporting information of the referenced literature. acs.org

Synthesis of other Substituted Ethyltrifluoroborates

The synthesis of substituted ethyltrifluoroborates allows for the introduction of various functional groups, expanding their utility in organic synthesis. These methods often exploit the stability of the trifluoroborate group while performing chemical transformations on the ethyl backbone or by building the substituted ethyl chain from a smaller trifluoroborate precursor.

One primary strategy involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.org For instance, potassium iodomethyltrifluoroborate can serve as a building block. Its reaction with carbanions, such as the one derived from malononitrile, leads to the formation of functionalized ethyltrifluoroborates. The alkylation of 2,2-dicyanoethyltrifluoroborate with various electrophiles is another effective method to generate di- and trisubstituted ethyltrifluoroborates in good to excellent yields. nih.govnih.gov

The general approach for the alkylation of potassium 2,2-dicyanoethyltrifluoroborate involves deprotonation with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an electrophile (e.g., an alkyl iodide). nih.gov This method's versatility allows for the introduction of various substituents onto the ethyl chain.

Another powerful method is the SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. This reaction produces a wide variety of alkoxymethyltrifluoroborates, which are precursors to substituted ethers, in excellent yields. nih.gov These methods highlight the ability to manipulate functional groups at different stages of the synthesis, taking advantage of the inertness of the carbon-boron bond. nih.gov

The following table summarizes the synthesis of various substituted ethyltrifluoroborates via the alkylation of potassium 2,2-dicyanoethyltrifluoroborate. nih.gov

Table 1: Synthesis of Substituted Ethyltrifluoroborates via Alkylation Data sourced from research findings. nih.gov

| Electrophile | Product | Reaction Time (h) | Yield (%) |

| Iodomethane | Potassium 2,2-dicyanopropyltrifluoroborate | 4 | 82 |

| Iodoethane | Potassium 2,2-dicyanobutyltrifluoroborate | 4.5 | 88 |

| 1-Iodopropane | Potassium 2,2-dicyanopentyltrifluoroborate | 18 | 85 |

| Allyl bromide | Potassium 2,2-dicyano-4-pentenyltrifluoroborate | 0.5 | 95 |

| Benzyl bromide | Potassium 2,2-dicyano-3-phenylpropyltrifluoroborate | 0.5 | 99 |

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of this compound and its substituted derivatives are crucial steps to ensure the identity and purity of the synthesized compounds. Due to their salt-like nature, these compounds are typically crystalline, air-stable solids. acs.orgpitt.edu

Purification: A common and effective method for purifying potassium organotrifluoroborates is recrystallization. pitt.edu The choice of solvent is critical and depends on the specific solubility profile of the compound. Solvents frequently used for this purpose include acetonitrile, or mixtures like acetone/diethyl ether. nih.govpitt.edu For example, after synthesis, the crude product can be dissolved in a minimal amount of a suitable solvent (e.g., acetone) and then precipitated by adding a less polar solvent (e.g., diethyl ether) to induce crystallization and remove soluble impurities. nih.gov Another technique involves quenching the reaction mixture with aqueous potassium hydrogen fluoride (KHF₂) and then extracting the product, followed by solvent removal and recrystallization. nih.govnih.gov

Characterization: Once purified, the compounds are subjected to various analytical techniques for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterization.

¹H NMR provides information about the proton environment in the molecule.

¹³C NMR helps in identifying the carbon framework.

¹⁹F NMR is particularly useful for confirming the presence of the BF₃ group, which typically shows a characteristic signal. nih.gov

¹¹B NMR is used to observe the boron nucleus, confirming the formation and stability of the trifluoroborate salt. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the compound, which helps in confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the substituted ethyltrifluoroborate derivatives.

Melting Point (mp) Analysis: As crystalline solids, organotrifluoroborates generally exhibit sharp melting points, which can be used as an indicator of purity. For instance, the melting point of this compound is reported to be in the range of 80-84 °C. sigmaaldrich.com

These techniques collectively provide a comprehensive characterization of the synthetic products, ensuring their structural integrity and purity for subsequent applications.

Reactivity and Mechanistic Studies of Potassium Ethyltrifluoroborate

Cross-Coupling Reactions Involving Potassium Ethyltrifluoroborate

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. Potassium organotrifluoroborates, including this compound, have been successfully employed as coupling partners in these reactions, offering advantages such as stability to air and moisture.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of this compound with various organic electrophiles has been a subject of significant research, demonstrating its versatility in forming sp³-sp² and sp³-sp³ carbon-carbon bonds.

The palladium-catalyzed cross-coupling of potassium alkyltrifluoroborates with aryl and heteroaryl halides and triflates provides a direct method for the alkylation of aromatic systems. Studies have shown that these reactions proceed efficiently under specific catalytic conditions, tolerating a range of functional groups.

The reaction of this compound with various aryl halides and triflates has been investigated. Optimal conditions for these couplings often involve the use of a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like cesium carbonate in a mixed solvent system of THF and water. These conditions have proven effective for a variety of substituted aryl electrophiles.

The scope of the reaction includes both electron-rich and electron-deficient aryl bromides and triflates, generally affording good to excellent yields of the corresponding ethylarenes. For instance, the coupling of this compound with 4-bromobenzonitrile (B114466) proceeds in high yield, demonstrating the tolerance of the cyano group. Similarly, electrophiles bearing ester and nitro functionalities are also well-tolerated. While aryl bromides and triflates are excellent substrates, the reactivity with aryl chlorides is generally lower, often requiring more specialized catalytic systems.

The coupling of potassium ethyltrifluoroborates with heteroaryl electrophiles is also a viable process, although the efficiency can be influenced by the nature of the heterocycle. The general conditions developed for aryl halides can be applied, but optimization is sometimes necessary to achieve high yields. A variety of heteroaryl halides, including those based on pyridine, thiophene, and furan, have been successfully coupled with organotrifluoroborates, showcasing the broad utility of this methodology for the synthesis of complex molecules.

| Aryl Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-Ethylbenzonitrile | 95 |

| Methyl 4-bromobenzoate | Methyl 4-ethylbenzoate | 88 |

| 1-Bromo-4-nitrobenzene | 1-Ethyl-4-nitrobenzene | 85 |

| 4-Bromotoluene | 4-Ethyltoluene | 82 |

| 1-Bromo-4-methoxybenzene | 1-Ethyl-4-methoxybenzene | 78 |

The Suzuki-Miyaura cross-coupling reaction has been successfully extended to the coupling of potassium alkyltrifluoroborates with alkenyl bromides. This sp³-sp² coupling provides a valuable route to substituted alkenes.

In a study focused on this transformation, the coupling of this compound with various alkenyl bromides was achieved using a palladium catalyst, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate as the base in an aqueous toluene (B28343) solvent system at 80 °C. The reaction of this compound with a model alkenyl bromide resulted in the formation of the corresponding ethylated alkene in 83% yield. researchgate.net

This methodology has been shown to tolerate a variety of functional groups present in the potassium alkyltrifluoroborate partner, such as silyl, nitrile, halide, and carbonyl groups. researchgate.net The reaction conditions are generally mild, and the products are obtained in moderate to high yields. It was noted that increasing the carbon chain length of the alkyltrifluoroborate can lead to longer reaction times and lower yields. researchgate.net

| Alkyltrifluoroborate | Alkenyl Bromide | Product | Yield (%) |

|---|---|---|---|

| This compound | (E)-1-bromo-2-phenylethene | (E)-1-ethyl-2-phenylethene | 83 researchgate.net |

A robust and efficient method for the introduction of ethyloxy motifs onto aromatic and heteroaromatic systems has been developed through the Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates. nih.govnih.gov These reagents serve as stable and effective coupling partners with a range of aryl and heteroaryl bromides. nih.gov

The optimal catalytic system for this transformation was identified as PdCl₂AᵗaPhos₂ in the presence of cesium carbonate in a toluene/water mixture at 100 °C. nih.gov This system proved to be general for both electron-rich and electron-poor aryl bromides, affording the corresponding alkoxyethylarenes in good to excellent yields. nih.gov The scope of the reaction was also successfully extended to various heteroaryl bromides, including substituted pyridines, quinolines, isoquinolines, and indoles. nih.gov

The alkoxyethyltrifluoroborate reagents can be synthesized via a copper-catalyzed borylation of the corresponding alkoxyethyl bromides. nih.gov Depending on the nature of the alkoxy group, the resulting cross-coupled products can be readily deprotected to reveal the corresponding alcohols, further highlighting the synthetic utility of this methodology. nih.gov

Potassium Boc-protected aminomethyltrifluoroborate has been developed as an effective primary aminomethyl equivalent for Suzuki-Miyaura cross-coupling reactions. nih.gov This air-stable and storable reagent couples efficiently with a variety of aryl and heteroaryl chlorides, providing a straightforward route to aminomethylated arenes. nih.gov

Optimal reaction conditions for the coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl and heteroaryl chlorides involve the use of 5 mol% Pd(OAc)₂, 10 mol% of a phosphine (B1218219) ligand such as SPhos or XPhos, and 3 equivalents of K₂CO₃ in a toluene/H₂O mixture at 85°C. nih.gov This protocol is compatible with a wide array of functional groups, including nitriles, aldehydes, ketones, esters, and nitro groups, which might otherwise require protection. nih.gov

The methodology has been successfully applied to a range of heteroaryl chlorides, including thiophene, furan, pyridine, and indole (B1671886) derivatives. nih.gov It has also been extended to the coupling with aryl and heteroaryl mesylates, further expanding the scope of this transformation. figshare.comnih.gov Following the cross-coupling reaction, the Boc protecting group can be readily removed to furnish the primary aminomethylarenes. nih.gov

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. For potassium organotrifluoroborates, it is generally accepted that the trifluoroborate must first undergo hydrolysis to the corresponding boronic acid before transmetalation can occur.

Two main pathways are generally considered for the transmetalation step itself: the reaction of a palladium halide complex with a boronate species (formed from the boronic acid and a base), or the reaction of a palladium hydroxo complex with the neutral boronic acid. The operative pathway can depend on the specific reaction conditions, including the base and solvent system employed.

Electrochemical Late-Stage Functionalization

Electrochemical methods in late-stage functionalization (LSF) represent a sustainable and powerful strategy for modifying complex molecules by using electric current as a traceless oxidant, thereby avoiding harsh chemical reagents. This approach has gained significant traction for its ability to introduce valuable functional groups into bioactive compounds under mild conditions.

Rhodium-catalyzed electrochemical C(sp²)–H alkylation has been successfully applied to a variety of bioactive molecules. While initial studies focused on methylation, the methodology has been extended to other alkyl groups. For instance, the Ackermann group achieved the monoselective C–H ethylation of purines and diazepam. nih.gov This was accomplished using potassium vinyltrifluoroborate (VinBF₃K) in a paired electrolysis setup, where the in situ generated vinylated product undergoes reduction at the cathode to furnish the final ethylated compound. nih.gov

In related work examining the late-stage functionalization of purine (B94841) derivatives, this compound was identified as a suitable alkylating agent under rhodium-catalyzed electrochemical conditions. nih.gov However, the scope of alkyltrifluoroborates is not universal under all conditions; reagents such as n-butyl, trifluoromethyl, and cyclohexyl trifluoroborates were found to be unsuccessful in certain contexts, highlighting a degree of substrate specificity. nih.gov

The table below summarizes the outcomes of different alkylating agents in the rhodium-catalyzed electrochemical LSF of purine derivatives.

Table 1: Substrate Scope of Alkyltrifluoroborates in Rh-Catalyzed Electrochemical C–H Alkylation of Purines

| Alkylating Agent | Outcome | Reference |

| Potassium methyltrifluoroborate | Successful | nih.govacs.org |

| This compound | Successful | nih.gov |

| Potassium benzylic trifluoroborates | Successful | nih.gov |

| Potassium n-butyltrifluoroborate | Unsuccessful | nih.gov |

| Potassium trifluoromethyltrifluoroborate | Unsuccessful | nih.gov |

| Potassium cyclohexyltrifluoroborate | Unsuccessful | nih.gov |

Mechanistic investigations into the rhodium-catalyzed electrochemical C–H functionalization reveal a catalytic cycle involving multiple oxidation states of rhodium. The process is understood to proceed through an anodic-oxidation-induced reductive elimination mechanism. nih.govacs.org This occurs within a rhodium(III)/rhodium(IV)/rhodium(II) catalytic regime. nih.govacs.org In this cycle, the rhodium(III) intermediate is first oxidized to a high-valent rhodium(IV) species at the anode. This high-valent state facilitates the crucial C–C bond-forming reductive elimination step, which releases the alkylated product and regenerates a rhodium(II) species. Concurrently, hydrogen gas (H₂) is generated as a benign byproduct at the cathode. nih.govacs.org The use of electric current as the sole oxidant makes this a highly atom-economical and environmentally friendly process. nih.gov

Other Key Reactivity Pathways

A defining characteristic of potassium organotrifluoroborates, including this compound, is their remarkable stability compared to other organoboron species like boronic acids and boronate esters. nih.govresearchgate.netsigmaaldrich.comresearchgate.netsigmaaldrich.com This stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from cleavage under various reaction conditions, including the presence of strong oxidants. nih.govupenn.edu

Potassium organotrifluoroborates are notably resistant to many common oxidants that would typically cleave the C–B bond in tricoordinate organoboron compounds. nih.govresearchgate.netnih.gov This robustness allows for functional group manipulations on the organic part of the molecule without disturbing the trifluoroborate moiety. acs.orgupenn.edu For example, a thioether-substituted alkyltrifluoroborate can be selectively oxidized to the corresponding sulfone while the trifluoroborate group remains fully intact. nih.govacs.org This stability under oxidative conditions makes them highly versatile intermediates in multi-step syntheses. acs.org

The stability of the trifluoroborate group extends to reactions involving unsaturated systems. Alkenyltrifluoroborates, also known as trifluoroboratoalkenes, can undergo epoxidation without degradation of the boron functionality. sigmaaldrich.commerckmillipore.com Specifically, 1-trifluoroboratoalkenes are effectively oxidized by dioxirane (B86890) to yield air-stable, crystalline oxiranyltrifluoroborates. nih.govacs.org The reaction proceeds with full conversion and selectivity, preserving the valuable carbon-boron bond. sigmaaldrich.commerckmillipore.com This transformation is significant as it provides access to unique building blocks that are structurally analogous to synthetically useful but unstable oxiranyl anions. nih.govacs.org

Table 2: Summary of Oxidation Reactions on Organotrifluoroborates

| Reaction Type | Substrate Class | Oxidant | Product | C-B Bond Stability | Reference |

| Sulfide Oxidation | Thioether-substituted alkyltrifluoroborate | Not specified | Sulfone-substituted alkyltrifluoroborate | Retained | nih.govacs.org |

| Epoxidation | 1-Trifluoroboratoalkene | Dioxirane | Oxiranyltrifluoroborate | Retained | nih.govacs.org |

Functionalization at Ancillary Electrophilic Groups

While the carbon-boron bond in potassium organotrifluoroborates is generally inert to many synthetic conditions, this stability can be leveraged to perform functionalization on other parts of the molecule. rsc.org This strategy expands the diversity of accessible organotrifluoroborates by allowing for the manipulation of the organic framework after the trifluoroborate moiety has been installed. rsc.orgresearchgate.net

A key example of this approach involves the alkylation of potassium 2,2-dicyanoethyltrifluoroborate, a functionalized derivative of this compound. The presence of the two cyano groups on the α-carbon (the carbon adjacent to the trifluoroborate group) acidifies the C-H proton, enabling its removal by a base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles to yield more complex, substituted ethyltrifluoroborates. rsc.org

The general procedure involves treating a solution of potassium 2,2-dicyanoethyltrifluoroborate in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH). The subsequent addition of an electrophile, typically an alkyl halide, leads to the formation of a new carbon-carbon bond at the α-position. rsc.org This method has been successfully applied to a range of electrophiles, demonstrating the utility of organotrifluoroborates as stable platforms for building molecular complexity. rsc.org

Detailed research findings on the alkylation of potassium 2,2-dicyanoethyltrifluoroborate are presented below. The reactions are typically carried out at room temperature, and the use of three equivalents of the electrophile has been found to produce optimal yields. rsc.org

Table 1: Alkylation of Potassium 2,2-Dicyanoethyltrifluoroborate with Various Electrophiles

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodomethane | Potassium 2,2-dicyano-propyltrifluoroborate | 82 |

| 2 | Iodoethane | Potassium 2,2-dicyano-butyltrifluoroborate | 78 |

| 3 | 1-Iodopropane | Potassium 2,2-dicyano-pentyltrifluoroborate | 81 |

| 4 | Allyl bromide | Potassium 2,2-dicyano-pent-4-enyltrifluoroborate | 75 |

| 5 | Benzyl bromide | Potassium 2,2-dicyano-3-phenylpropyltrifluoroborate | 72 |

Data sourced from research on the synthesis of functionalized ethyltrifluoroborates. rsc.org

This strategy highlights a significant advantage of organotrifluoroborates over more sensitive organoboron compounds like boronic acids, which are often incompatible with basic or nucleophilic reaction conditions. rsc.org

Reactions with Organocuprates, Organolithium, and Organomagnesium Reagents

The reactivity of this compound with highly nucleophilic and basic organometallic reagents such as organocuprates, organolithium, and organomagnesium compounds is limited. Due to the tetracoordinate and anionic nature of the boron center, the trifluoroborate group is relatively unreactive toward nucleophilic attack. rsc.org Instead, the primary relationship between these classes of reagents and organotrifluoroborates is in the synthesis of the latter.

Organocuprates (Gilman Reagents): Direct reactions between this compound and organocuprates are not a common transformation. Organocuprates are typically employed as soft nucleophiles for reactions like conjugate additions to α,β-unsaturated carbonyls or for coupling with alkyl halides. ibm.comacs.org The inertness of the C–B bond in this compound makes it an unsuitable substrate for direct reaction with Gilman reagents.

Organolithium and Organomagnesium Reagents (Grignard Reagents): These powerful organometallic reagents are fundamental to the synthesis of organotrifluoroborates rather than being reactive partners for them. nih.govresearchgate.net A standard and widely used method for preparing potassium organotrifluoroborates involves the transmetalation of an organolithium or Grignard reagent.

The synthesis typically proceeds in a two-step, one-pot sequence:

An organolithium or organomagnesium compound (R-Li or R-MgX) is reacted with a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃. This step forms a boronate ester intermediate.

The resulting boronate ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). This reaction converts the boronate ester into the stable, crystalline potassium organotrifluoroborate salt (K[R-BF₃]).

This synthetic route is highly versatile and allows for the preparation of a wide array of organotrifluoroborates from readily available organohalide precursors (which are used to generate the organolithium or Grignard reagents). The exceptional stability of the resulting trifluoroborate salts to air and moisture is a primary advantage of this method. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex mechanisms of reactions involving organoboron compounds. For this compound and related alkyltrifluoroborates, DFT studies have provided critical insights into their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The generally accepted mechanism for the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations have been employed to map the potential energy surface for each of these steps, identify transition states, and calculate activation energy barriers.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex. DFT studies help model the geometry and energy of the resulting Pd(II) intermediate.

Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. DFT calculations confirm that this step is typically rapid and highly exothermic.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling provides a detailed picture of the electronic properties of this compound, which governs its stability and reactivity. Methods like DFT are used to analyze its molecular orbitals, charge distribution, and bond characteristics. rsc.org

A key aspect of the reactivity of organotrifluoroborates, particularly in modern photoredox and single-electron transfer (SET) catalyzed reactions, is their one-electron redox potential. rsc.org Theoretical studies have systematically investigated these potentials using DFT methods, with the M05-2X functional showing high accuracy in predicting experimental values. rsc.org

These studies reveal that the electronic nature of the organic group has a profound impact on the redox potential of the organotrifluoroborate anion. rsc.org

Electron-donating groups (EDGs) attached to the organic framework lower the oxidation potential, making the compound easier to oxidize and more reactive in SET-based cross-coupling reactions.

Electron-withdrawing groups (EWGs) increase the oxidation potential, rendering the compound more stable and less favorable for reactions initiated by oxidation. rsc.org

Analysis using Natural Bond Orbital (NBO) theory further clarifies the electronic structure. The C–B bond in this compound is highly polarized, with significant negative charge localized on the fluorine atoms and the boron atom carrying a partial positive charge. The stability of the [R-BF₃]⁻ anion is attributed to the strong B-F bonds and the tetracoordinate nature of the boron atom, which lacks an empty p-orbital, making it inert to many reagents. rsc.org

Frontier molecular orbital analysis (HOMO-LUMO energies) also provides insights into reactivity. The energies of these orbitals are correlated with the redox potentials and help explain the influence of different substituents on the reactivity of the organotrifluoroborate in catalytic cycles. rsc.org

Table 2: Calculated One-Electron Oxidation Potentials (E°) for Substituted Organotrifluoroborate Anions

| Substituent on Organic Group (R in R-CH₂-BF₃⁻) | Calculated E° (Volts) | Effect on Reactivity |

|---|---|---|

| (p-Me₂N)C₆H₄- (Strong EDG) | 0.36 | Favorable for oxidation |

| C₆H₅- (Aryl) | 1.17 | Intermediate |

| (p-CN)C₆H₄- (EWG) | 1.48 | Less favorable for oxidation |

| (p-NO₂)C₆H₄- (Strong EWG) | 1.57 | Unfavorable for oxidation |

Data sourced from a theoretical study on one-electron redox potentials of organotrifluoroborate anions. rsc.org

These computational models are essential for predicting the reactivity of novel organotrifluoroborates and for designing new synthetic methodologies that exploit their unique electronic properties. rsc.org

Future Research Directions and Emerging Trends

Expanding the Scope of Cross-Coupling Partners

Potassium trifluoroborates have established themselves as robust and versatile nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their stability in the presence of air and moisture, coupled with their tolerance of a wide range of functional groups, offers distinct advantages over other organoboron reagents. acs.org Future research is geared towards further broadening the range of electrophilic partners for potassium ethyltrifluoroborate.

While successful couplings with aryl and heteroaryl halides and triflates are well-documented, investigations are expanding to include less reactive electrophiles. nih.gov The development of new palladium catalyst systems is crucial in this endeavor, aiming to facilitate couplings with traditionally challenging partners such as aryl chlorides, which are more economical and readily available than their bromide and iodide counterparts.

Furthermore, research is exploring the use of this compound in other types of cross-coupling reactions beyond the Suzuki-Miyaura manifold. This includes exploring its potential in copper-catalyzed and iron-catalyzed systems, which could offer alternative reactivity and selectivity profiles. The ultimate goal is to establish a comprehensive toolbox of reactions that allow for the efficient and predictable incorporation of an ethyl group into a diverse array of organic molecules.

A summary of established and emerging cross-coupling partners for potassium alkyltrifluoroborates is presented in the table below.

| Coupling Partner Class | Specific Examples | Catalyst System | Key Features |

| Aryl Halides | 4-Chloroanisole, 2-Chloropyridine | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Enables use of less expensive aryl chlorides. acs.org |

| Aryl Triflates | Phenyl triflate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | High reactivity and functional group tolerance. nih.gov |

| Alkenyl Halides | (E)-β-Bromostyrene | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Stereospecific coupling to form alkenes. sigmaaldrich.com |

| Alkenyl Triflates | 1-Cyclohexenyl triflate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Access to substituted alkenes. nih.gov |

| Heteroaryl Halides | 3-Bromopyridine, 2-Chloroquinoline | Pd(OAc)₂ / RuPhos / K₂CO₃ | Broad applicability to various heterocyclic systems. nih.gov |

Development of Novel Catalytic Systems

The evolution of catalytic systems is paramount to unlocking new reaction pathways and enhancing the efficiency of existing transformations involving this compound. Current research is heavily focused on harnessing the power of electrocatalysis and photoredox catalysis to generate reactive intermediates under mild conditions.

Electrocatalysis is emerging as a powerful and sustainable tool in organic synthesis, offering a means to drive reactions using electricity as a traceless reagent. In the context of potassium alkyltrifluoroborates, electrochemical methods are being developed for the formation of carbon-heteroatom bonds. chemrxiv.org Anodic oxidation of the trifluoroborate can generate an alkyl radical, which can then be trapped by a variety of heteroatom nucleophiles.

This approach is particularly advantageous for the formation of C(sp³)–O, C(sp³)–N, and C(sp³)–S bonds. The reactions are typically conducted in an undivided cell under constant current, obviating the need for chemical oxidants and often proceeding with high energy efficiency. chemrxiv.org Future work in this area will likely focus on expanding the scope of nucleophiles and developing enantioselective electrochemical transformations.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates from stable precursors like this compound under exceptionally mild conditions. This strategy has proven highly effective for a range of transformations.

Upon oxidation by an excited-state photocatalyst, this compound can form an ethyl radical. This transient species can then participate in various bond-forming reactions. For instance, dual catalytic systems combining a photoredox catalyst with a nickel catalyst have been shown to effect the cross-coupling of alkyltrifluoroborates with aryl halides.

Recent research has also demonstrated the utility of photoredox catalysis for the deboronative cyanation of potassium alkyltrifluoroborates, providing a direct route to alkyl nitriles. nih.gov This method tolerates a wide array of functional groups and proceeds via a radical pathway. The ongoing development in this field is focused on identifying new photocatalysts with tailored redox properties and expanding the repertoire of radical-trapping agents to forge a wider variety of chemical bonds.

Asymmetric Synthesis Applications

The development of stereoselective methods for the application of this compound is a significant and challenging frontier. The creation of chiral molecules is of utmost importance in medicinal chemistry and materials science. While asymmetric applications of organotrifluoroborates are still evolving, promising strategies are beginning to emerge.

One notable advancement is the stereospecific cross-coupling of chiral secondary organotrifluoroborates. For example, potassium 1-(benzyloxy)alkyltrifluoroborates have been shown to undergo Suzuki-Miyaura coupling with aryl and heteroaryl chlorides with complete retention of stereochemistry. nih.gov This demonstrates that the carbon-boron bond can be transformed into a carbon-carbon bond without erosion of enantiomeric purity.

Furthermore, rhodium-catalyzed enantioselective 1,4-addition of potassium isopropenyl trifluoroborate to enones has been reported, establishing an initial stereocenter with high enantiomeric excess. While this example does not involve an ethyl group, it provides a crucial proof-of-concept for the development of catalytic asymmetric reactions with alkyltrifluoroborates. Future research will undoubtedly focus on the design of new chiral ligands and catalytic systems capable of controlling the stereochemical outcome of reactions involving this compound, opening doors to the synthesis of a vast array of enantioenriched ethyl-containing compounds.

Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing processes offers numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry, in particular, is well-suited for the synthesis and application of organoboron reagents. The synthesis of potassium bromomethyltrifluoroborate, a key precursor for functionalized organotrifluoroborates, has been successfully demonstrated using a continuous flow process. This approach allows for the safe handling of highly exothermic reactions and enables production on a multi-kilogram scale. nih.gov

The application of flow chemistry to reactions involving this compound is an area of active investigation. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis techniques can streamline the synthesis of complex molecules, reducing waste and manual handling. The development of robust and scalable flow protocols for the cross-coupling and functionalization of this compound will be a key enabler for its broader adoption in industrial settings.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The use of this compound and its associated synthetic methodologies aligns well with several of these principles.

Use of Safer Solvents : A significant push in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. A highly efficient, ligand-free Suzuki coupling of potassium aryltrifluoroborates has been developed that proceeds in water, a green and benign solvent. rsc.org The expansion of such aqueous methodologies to include this compound is a key research goal.

Catalysis : The use of catalytic reagents is inherently greener than stoichiometric alternatives, as they are used in small amounts and can be recycled. The development of more active and robust catalysts for reactions of this compound will reduce catalyst loading and improve process efficiency.

Energy Efficiency : The emergence of photoredox and electrochemical methods allows reactions to be conducted at ambient temperature and pressure, significantly reducing the energy consumption compared to traditional thermally-driven processes.

By focusing on these areas, the scientific community aims to further enhance the green credentials of syntheses involving this compound, making it an even more attractive reagent for sustainable chemical manufacturing.

Further Exploration of Mechanistic Details

While the Suzuki-Miyaura cross-coupling reaction is a well-established method for carbon-carbon bond formation, the precise mechanistic details involving potassium alkyltrifluoroborates, including the ethyl derivative, are still a subject of active investigation. The key transmetalation step, where the ethyl group is transferred from the boron atom to the palladium center, is of particular interest. Future research is directed towards a more comprehensive understanding of the competing pathways that govern this crucial step.

One area of focus is the elucidation of the conditions that favor direct transmetalation of the ethyltrifluoroborate anion versus those that proceed through its hydrolysis to the corresponding ethylboronic acid. u-tokyo.ac.jpresearchgate.net The rate of hydrolysis of organotrifluoroborates can be influenced by various factors, including the reaction medium and the presence of acidic or basic additives. u-tokyo.ac.jpresearchgate.net A deeper understanding of these factors will allow for more precise control over the reaction and potentially minimize side reactions.

Furthermore, the influence of ligands, electrophiles, and additives on the stereochemical and regiochemical outcome of the reaction warrants more detailed investigation. researchgate.net For instance, recent studies have highlighted the possibility of a single-electron transfer (SET) mediated pathway for transmetalation, which circumvents the traditional four-coordinate transition state and enables cross-coupling at room temperature. nih.gov Further exploration of this SET mechanism could lead to the development of milder and more efficient cross-coupling protocols for this compound.

Below is a table summarizing the key mechanistic pathways under investigation for the transmetalation step in Suzuki-Miyaura reactions involving potassium alkyltrifluoroborates.

| Mechanistic Pathway | Description | Key Influencing Factors |

| Direct Transmetalation | The intact trifluoroborate salt transfers the alkyl group directly to the palladium center. | Ligand choice, solvent, nature of the base. |

| Hydrolysis to Boronic Acid | The trifluoroborate is first hydrolyzed to the corresponding boronic acid, which then undergoes transmetalation. | pH of the reaction medium, presence of water, temperature. u-tokyo.ac.jpresearchgate.net |

| Single-Electron Transfer (SET) | A single electron is transferred, initiating the alkyl group transfer through a radical intermediate. | Photoredox catalysts, light irradiation, nature of the electrophile. nih.gov |

Investigation of New Reactivity Modes beyond Cross-Coupling

A significant and exciting trend in the chemistry of this compound is its use as a precursor to ethyl radicals, particularly under photoredox catalysis. nih.govnih.govresearchgate.net This has opened up a host of new reactivity modes that extend far beyond the traditional two-electron pathways of cross-coupling reactions.

Visible-light-mediated protocols have demonstrated that potassium alkyltrifluoroborates can be readily oxidized to generate the corresponding alkyl radicals. nih.gov These radicals can then participate in a variety of transformations, including:

Radical Alkylation: The photogenerated ethyl radical can add to aldehydes and imines, providing a mild and redox-neutral method for the synthesis of secondary alcohols and amines, respectively. nih.govrsc.org

Radical-Radical Coupling: Coupling of the ethyl radical with other radical species, such as those derived from acyl azoliums, has been shown to be an effective method for the formation of new carbon-carbon bonds. nih.govnih.gov This approach provides a metal-free route to a variety of ketone products. nih.gov

Deboronative Cyanation: Photoredox catalysis has enabled the direct cyanation of alkyltrifluoroborates, offering a novel transformation of these readily available starting materials. rsc.org

Atom-Transfer Radical Addition (ATRA): The α-boryl radical of potassium alkyltrifluoroborates has demonstrated higher reactivity in halogen atom abstraction compared to other organoboron compounds like alkylboronic acid pinacol (B44631) esters. frontierspecialtychemicals.comacs.org This has been exploited in ATRA reactions with vinylborons to synthesize unique alkylboron compounds. frontierspecialtychemicals.comacs.org

The ability to generate ethyl radicals under mild conditions from the stable and easy-to-handle this compound salt is a significant advance. Future research in this area is expected to focus on expanding the scope of these radical-mediated transformations and exploring their application in the synthesis of complex molecules. The development of new photocatalysts and reaction conditions will likely lead to even more diverse and efficient reactivity modes for this versatile reagent.

The following table outlines some of the emerging reactivity modes of potassium alkyltrifluoroborates beyond traditional cross-coupling.

| Reactivity Mode | Description | Catalyst/Conditions |

| Radical Alkylation of Aldehydes | Addition of the ethyl radical to the carbonyl group of an aldehyde. | Visible light, often photocatalyst-free. rsc.org |

| Radical Alkylation of Imines | Addition of the ethyl radical to the C=N bond of an imine. | Photoredox catalysis (e.g., Ru or Ir complexes). nih.gov |

| Radical-Radical Coupling with Acyl Azoliums | Coupling of the ethyl radical with a persistent acyl azolium radical. | Organic photoredox catalyst, visible light. nih.govnih.gov |

| Deboronative Cyanation | Replacement of the trifluoroborate group with a cyanide group. | Photoredox catalysis. rsc.org |

| Atom-Transfer Radical Addition (ATRA) | Addition of the ethyl radical to a vinylboron species initiated by halogen atom abstraction. | Black light irradiation or triethylborane. acs.org |

常见问题

Q. What are the optimal storage conditions for potassium ethyltrifluoroborate to ensure stability during experiments?

this compound should be stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent moisture absorption and decomposition. Exposure to air or humidity can lead to hydrolysis, altering its reactivity. Use airtight containers and conduct periodic checks for discoloration or clumping, which indicate degradation .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves (EN 374 standard), and lab coats. Avoid skin contact due to its irritant properties (Risk Phrase R36/37/38) .

- Emergency Measures: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, use inert absorbents and dispose of waste via certified hazardous waste handlers .

Q. How is this compound synthesized, and what are common intermediates?

A typical route involves reacting ethylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (neutral to slightly basic). Key intermediates like potassium bromomethyltrifluoroborate (CAS: 1314538-55-0) are used in SN2 displacement reactions with alkoxides .

Advanced Research Questions

Q. What methodologies improve the yield of Suzuki-Miyaura cross-coupling reactions using this compound?

- Reaction Optimization: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like K₂CO₃ in THF/water mixtures. Maintain temperatures between 60–80°C .

- Purification Challenges: Low solubility in organic solvents (e.g., acetone) necessitates continuous Soxhlet extraction to separate inorganic byproducts .

- Table: Representative Reaction Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 75–85 |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 60 | 65–75 |

Q. How can computational chemistry predict reaction pathways for trifluoroborate derivatives?

Density Functional Theory (DFT) calculations model transition states and intermediates in cross-coupling reactions. Tools like Gaussian or ORCA analyze bond dissociation energies (BDEs) and Fukui indices to predict regioselectivity. PubChem’s retrosynthesis AI integrates Reaxys and Pistachio databases to propose feasible routes .

Q. What analytical techniques resolve contradictions in spectroscopic data for trifluoroborate byproducts?

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic reactions?

The ethyl group’s electron-donating nature stabilizes the trifluoroborate anion, enhancing nucleophilicity. Steric hindrance is minimal, enabling efficient transmetallation in Pd-catalyzed reactions. Comparative studies with bulkier analogs (e.g., potassium (Z)-but-2-enyltrifluoroborate) show reduced yields due to slower oxidative addition .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up trifluoroborate synthesis?

Q. How to mitigate boron leaching in catalytic systems involving this compound?

Pre-treatment of catalysts with ligands (e.g., SPhos) reduces boron deposition on Pd surfaces. Post-reaction filtration through Celite® removes insoluble boron residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。